molecular formula C22H25N3OS B2839266 5-allyl-3-amino-N-mesityl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide CAS No. 799771-80-5

5-allyl-3-amino-N-mesityl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2839266
CAS No.: 799771-80-5
M. Wt: 379.52
InChI Key: ZLBDEPPBESYZML-UHFFFAOYSA-N
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Description

5-allyl-3-amino-N-mesityl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes an allyl group, an amino group, and a mesityl group attached to a thienopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-allyl-3-amino-N-mesityl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-allyl-3-amino-N-mesityl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amino and allyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-allyl-3-amino-N-mesityl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-allyl-3-amino-N-mesityl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide: Lacks the allyl and mesityl groups, which may affect its chemical properties and applications.

    5-allyl-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide: Similar structure but without the mesityl group.

Uniqueness

The presence of the allyl, amino, and mesityl groups in 5-allyl-3-amino-N-mesityl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide makes it unique compared to other similar compounds

Properties

IUPAC Name

3-amino-4,6-dimethyl-5-prop-2-enyl-N-(2,4,6-trimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3OS/c1-7-8-16-14(5)17-18(23)20(27-22(17)24-15(16)6)21(26)25-19-12(3)9-11(2)10-13(19)4/h7,9-10H,1,8,23H2,2-6H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBDEPPBESYZML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=C(C3=C(S2)N=C(C(=C3C)CC=C)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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